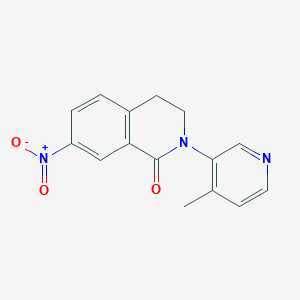
2-(4-Methyl-pyridin-3-yl)-7-nitro-3,4-dihydro-2H-isoquinolin-1-one
Cat. No. B8273646
M. Wt: 283.28 g/mol
InChI Key: WMRURFCDRBAVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946260B2
Procedure details


Using analogous reaction conditions as described in Example 1, 7-nitro-3,4-dihydro-2H-isoquinolin-1-one (I-24a: 600 mg, 3.125 mmol) was reacted with 3-iodo-4-methyl-pyridine (684.3 mg, 3.125 mmol), 1,4-dioxane (10 mL), copper iodide (59.5 mg, 0.3125 mmol), trans-N,N′-dimethyl-cyclohexyl-1,2-diamine (147.5 mL, 0.9375 mmol) and potassium phosphate (1.65 g, 7.8125 mmol) to afford the crude product. Purification by column chromatography on silica gel (50% ethylacetate in hexane) afforded 150 mg of the product (17% yield).


[Compound]
Name
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
Quantity
147.5 mL
Type
reactant
Reaction Step Two

Name
potassium phosphate
Quantity
1.65 g
Type
reactant
Reaction Step Two



Name
Yield
17%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][NH:10][C:11]2=[O:14])=[CH:6][CH:5]=1)([O-:3])=[O:2].I[C:16]1[CH:17]=[N:18][CH:19]=[CH:20][C:21]=1[CH3:22].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:22][C:21]1[CH:20]=[CH:19][N:18]=[CH:17][C:16]=1[N:10]1[CH2:9][CH2:8][C:7]2[C:12](=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[C:11]1=[O:14] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
600 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C2CCNC(C2=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
684.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NC=CC1C
|
[Compound]
|
Name
|
trans-N,N′-dimethyl-cyclohexyl-1,2-diamine
|
|
Quantity
|
147.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
potassium phosphate
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
59.5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction conditions
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by column chromatography on silica gel (50% ethylacetate in hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C=NC=C1)N1C(C2=CC(=CC=C2CC1)[N+](=O)[O-])=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 150 mg | |
| YIELD: PERCENTYIELD | 17% | |
| YIELD: CALCULATEDPERCENTYIELD | 16.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
